molecular formula H28Mo8N4O32 B8145897 Azane;dihydroxy(dioxo)molybdenum

Azane;dihydroxy(dioxo)molybdenum

Cat. No.: B8145897
M. Wt: 1363.8 g/mol
InChI Key: GFPVWRLYRJVSMH-UHFFFAOYSA-A
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Description

Azane;dihydroxy(dioxo)molybdenum, also known as ammonium molybdate, is a molybdenum(VI) complex with the formula (NH₄)₆Mo₇O₂₄·4H₂O . Its IUPAC name reflects the coordination of ammonium ("azane") with a molybdenum center bound to two hydroxyl (-OH) and two oxo (=O) groups. This compound is a precursor in catalysis, materials science, and biochemical applications due to its stability and solubility in aqueous media. Structurally, it exists as a polyoxomolybdate cluster with ammonium counterions, enabling versatile reactivity in redox and oxygen atom transfer (OAT) reactions .

Properties

IUPAC Name

azane;dihydroxy(dioxo)molybdenum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/8Mo.4H3N.16H2O.16O/h;;;;;;;;4*1H3;16*1H2;;;;;;;;;;;;;;;;/q8*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPVWRLYRJVSMH-UHFFFAOYSA-A
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H28Mo8N4O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Molybdenum(VI) Dioxo Compounds

Molybdic Acid (MoO₂(OH)₂)

  • Structure: Monomeric MoO₂(OH)₂ units, lacking ammonium ligands.
  • Applications : Used as a heterogeneous catalyst and reagent (e.g., Froehde reagent for alkaloid detection) .
  • Thermal Stability: Molybdic acid decomposes above 300°C, while ammonium molybdate retains structural integrity up to higher temperatures due to its polyoxometalate framework .

Moᴵⱽ(O)₂ Complexes with ONS/ONO Ligands

  • Structure: Mononuclear Moᴵⱽ(O)₂ centers coordinated to sulfur/nitrogen-containing ligands (e.g., Schiff bases) .
  • Catalytic Activity :
    • Superior selectivity in sulfoxidation and epoxidation reactions (e.g., >90% yield for sulfoxides using ligands like H₂sal-eta) .
    • Enhanced OAT efficiency compared to ammonium molybdate, attributed to ligand-induced electronic modulation .
  • Example: Moᴵⱽ(O)₂(H₂sal-η²) achieves turnover frequencies (TOF) of 1,200 h⁻¹ in sulfide oxidation, outperforming unligated molybdate salts .

Silicate-Supported Moᴵⱽ(O)₂ Species

  • Structure : (Si−O)₂Mo(=O)₂ in tetrahedral coordination, embedded in amorphous silicate microspheres .
  • Catalytic Performance :
    • High dispersion increases active sites, achieving 85% propylene conversion in metathesis reactions, far exceeding traditional impregnated catalysts .
    • Stability under reaction conditions due to strong Mo–Si–O bonding, unlike ammonium molybdate, which may leach in polar solvents .

Enzymatic Moᴵⱽ(O)₂ Systems

  • Structure : Mimics sulfite oxidase active sites, alternating between Moᴵⱽ(O)₂ and Moᴵⱽ(O) states during OAT .
  • Reactivity :
    • Enzymatic systems achieve OAT rates >10³ s⁻¹, surpassing synthetic analogs due to protein-induced substrate orientation .
    • Ammonium molybdate lacks the precise spatial control of enzymes but serves as a cofactor precursor in molybdenum-dependent enzymes (e.g., aldehyde oxidase) .

Polyoxomolybdates

  • Structure: Anionic clusters (e.g., [Mo₇O₂₄]⁶⁻) with organic/inorganic cations .
  • Catalytic Applications :
    • Oxidation of cycloalkanes to ketones/alcohols with O₂, achieving 40–60% yields. Activity depends on anion dimensionality and cation charge .
    • Contrasts with ammonium molybdate, which is less effective in hydrocarbon oxidation but excels in aqueous-phase reactions .

Comparative Data Table

Compound Structure Key Applications Catalytic Performance Thermal Stability
Azane;dihydroxy(dioxo)molybdenum (NH₄)₆Mo₇O₂₄·4H₂O cluster Precursor, biochemical assays Moderate OAT activity Stable up to ~300°C
Molybdic Acid Monomeric MoO₂(OH)₂ Heterogeneous catalysis Limited in redox reactions Decomposes >300°C
Moᴵⱽ(O)₂/ONS Ligands Mononuclear with S/N donors Sulfoxidation, epoxidation TOF = 1,200 h⁻¹ Ligand-dependent
Silicate-Supported Moᴵⱽ(O)₂ (Si−O)₂Mo(=O)₂ Olefin metathesis 85% propylene conversion High (>500°C)
Enzymatic Moᴵⱽ(O)₂ Protein-coordinated Biological OAT >10³ s⁻¹ pH/T-dependent

Research Findings and Mechanistic Insights

  • Electronic Effects : Ligands in Moᴵⱽ(O)₂ complexes lower OAT activation barriers by stabilizing transition states via π-backbonding . Ammonium molybdate lacks this tunability, limiting its catalytic scope .
  • Structural Influence : Polyoxometalates with layered anions show higher cycloalkane oxidation activity due to accessible Mo sites, whereas isolated clusters in ammonium molybdate favor ion-exchange applications .
  • Biological Relevance: The dioxo-to-monooxo transition in enzymes is mechanistically analogous to synthetic Moᴵⱽ(O)₂ systems, but enzymatic efficiency remains unmatched .

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